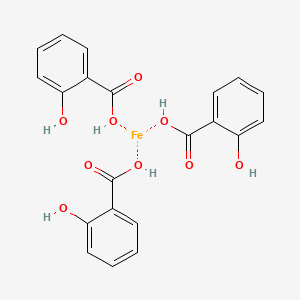
Eisensalicylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Eisensalicylat can be synthesized by reacting iron(III) chloride with salicylic acid in an aqueous solution. The reaction typically involves dissolving iron(III) chloride in water and then adding salicylic acid to the solution. The mixture is stirred and heated to promote the formation of the iron(III) salicylate complex. The reaction can be represented as follows:
FeCl3+3C7H6O3→Fe(C7H5O3)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled heating, and stirring to ensure the efficient formation of the compound. Purification steps such as filtration and recrystallization may be employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Eisensalicylat undergoes various chemical reactions, including:
Oxidation: The iron(III) center can participate in redox reactions, potentially being reduced to iron(II) under certain conditions.
Substitution: Ligands in the iron(III) salicylate complex can be substituted by other ligands, leading to the formation of different iron complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ethylenediamine or other chelating agents.
Major Products Formed
Oxidation: Reduction of iron(III) to iron(II) can lead to the formation of iron(II) complexes.
Substitution: Formation of new iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Eisensalicylat has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory agent due to the presence of salicylic acid.
Industry: Utilized in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of Eisensalicylat involves the interaction of the iron(III) center with biological molecules. The iron(III) ion can participate in redox reactions, influencing various biochemical pathways. The salicylate ligands can also contribute to the compound’s anti-inflammatory properties by inhibiting the cyclooxygenase enzymes, similar to the action of salicylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) Acetylsalicylate: Similar to Eisensalicylat but with acetylsalicylic acid as the ligand.
Iron(III) Citrate: Another iron(III) complex with citrate as the ligand.
Iron(III) Oxalate: Iron(III) complex with oxalate as the ligand.
Uniqueness
This compound is unique due to the presence of salicylic acid ligands, which impart anti-inflammatory properties. This makes it distinct from other iron(III) complexes that do not possess such properties. Additionally, the coordination chemistry of this compound provides valuable insights into ligand exchange and redox reactions involving iron.
Eigenschaften
Molekularformel |
C21H18FeO9 |
|---|---|
Molekulargewicht |
470.2 g/mol |
IUPAC-Name |
2-hydroxybenzoic acid;iron |
InChI |
InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10); |
InChI-Schlüssel |
CSVKEZFUXATWSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


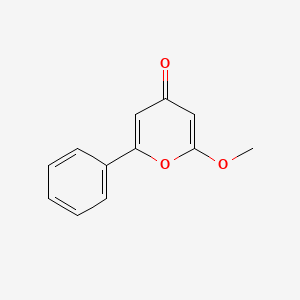
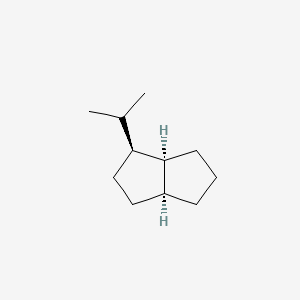
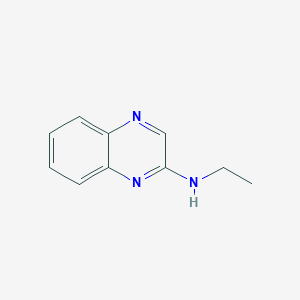
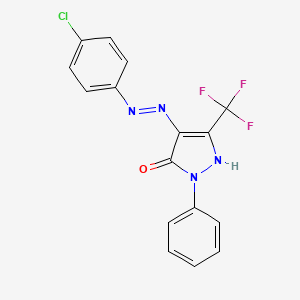
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
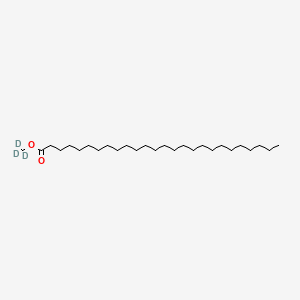
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)


![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
